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Introduction
Inclisiran sodium is a pioneering small interfering RNA (siRNA) therapeutic agent designed to

lower low-density lipoprotein cholesterol (LDL-C), a key driver of atherosclerotic cardiovascular

disease. By specifically targeting the messenger RNA (mRNA) of proprotein convertase

subtilisin/kexin type 9 (PCSK9) in the liver, Inclisiran effectively silences its expression. This

leads to a cascade of beneficial downstream effects, primarily the increased recycling of LDL

receptors to the hepatocyte surface, resulting in enhanced clearance of circulating LDL-C.

These application notes provide detailed protocols for utilizing Inclisiran sodium in animal

models to study its impact on cardiovascular disease, particularly atherosclerosis.

Mechanism of Action
Inclisiran is a double-stranded siRNA conjugated to triantennary N-acetylgalactosamine

(GalNAc) carbohydrates. This conjugation facilitates targeted delivery to hepatocytes via the

asialoglycoprotein receptor (ASGPR). Once inside the hepatocyte, the antisense strand of the

siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex

then binds to the complementary sequence on the PCSK9 mRNA, leading to its cleavage and

subsequent degradation. The reduction in PCSK9 protein prevents the lysosomal degradation
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of LDL receptors, allowing them to be recycled back to the cell surface to clear more LDL-C

from the circulation.[1][2][3][4]
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Caption: Mechanism of action of Inclisiran in hepatocytes.

Experimental Protocols
Animal Models of Atherosclerosis
Commonly used animal models for studying atherosclerosis include apolipoprotein E-deficient

(ApoE-/-) mice and low-density lipoprotein receptor-deficient (LDLR-/-) mice. These models,

when fed a high-fat diet (HFD), develop hypercholesterolemia and atherosclerotic plaques that

mimic human disease. Rabbits are also a relevant model due to their human-like lipoprotein

metabolism.[5][6]

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice

Animals: 8-week-old male ApoE-/- mice.

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and

controlled temperature and humidity.

Diet: Acclimatize mice for one week on a standard chow diet.

Induction: Switch the diet to a high-fat diet (HFD), typically containing 21% fat and 0.15-0.2%

cholesterol, for 12-16 weeks to induce atherosclerotic plaque development.[2] A control

group should be maintained on a standard chow diet.

Administration of Inclisiran Sodium
Inclisiran sodium can be administered via intraperitoneal (IP) or subcutaneous (SC) injection.

The following protocol is based on a study using IP administration in ApoE-/- mice.[2]

Protocol 2: Intraperitoneal Administration of Inclisiran

Preparation of Inclisiran: Dissolve Inclisiran sodium in sterile phosphate-buffered saline

(PBS) to the desired concentrations (e.g., 1, 5, and 10 mg/mL for doses of 1, 5, and 10

mg/kg, respectively, assuming a 10 mL/kg injection volume).
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Dosing: Administer Inclisiran by IP injection. In the referenced study, injections were given

alongside the initiation of the HFD.[2] The frequency of administration should be determined

based on the study design. For a long-term study, administration could be once every 4

weeks.

Control Groups:

Chow Group: Mice on a standard chow diet receiving vehicle (PBS) injections.

HFD Group: Mice on a high-fat diet receiving vehicle (PBS) injections.

Treatment Groups: Mice on a high-fat diet receiving Inclisiran at different doses (e.g., 1, 5,

and 10 mg/kg).[2]
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Caption: Experimental workflow for an Inclisiran study in ApoE-/- mice.
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Efficacy Endpoints
Protocol 3: Blood Collection and Lipid Profile Analysis

Blood Collection: At the end of the study, fast the mice for at least 4 hours. Collect blood via

cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the

plasma.

Lipid Analysis: Use commercially available enzymatic kits to measure plasma levels of total

cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-

density lipoprotein cholesterol (LDL-C).

Protocol 4: Quantification of Aortic Atherosclerosis (En Face Analysis)

Aorta Dissection: Perfuse the mouse with PBS followed by a fixative (e.g., 4%

paraformaldehyde). Dissect the entire aorta from the heart to the iliac bifurcation.

Cleaning: Carefully remove the periadventitial fat.

Staining: Open the aorta longitudinally and stain with Oil Red O solution to visualize lipid-rich

plaques.

Imaging and Quantification: Image the stained aorta and use image analysis software (e.g.,

ImageJ) to quantify the percentage of the aortic surface area covered by plaques.

Protocol 5: Quantification of Aortic Root Atherosclerosis

Tissue Processing: Embed the heart and proximal aorta in optimal cutting temperature

(OCT) compound and freeze.

Sectioning: Cut serial cryosections of the aortic root.

Staining: Stain sections with Oil Red O and counterstain with hematoxylin.

Imaging and Quantification: Capture images of the stained sections and use image analysis

software to measure the lesion area in the aortic root.
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Protocol 6: Measurement of Plasma PCSK9 Levels

Sample: Use plasma collected as described in Protocol 3.

ELISA: Use a commercially available mouse PCSK9 ELISA kit. Follow the manufacturer's

instructions to measure the concentration of PCSK9 in the plasma samples.

Data Presentation
The following tables summarize the expected quantitative data from a study using Inclisiran in

an animal model of atherosclerosis, based on published findings.[2]

Table 1: Effect of Inclisiran on Plasma Lipid Profile in ApoE-/- Mice on a High-Fat Diet

Treatment
Group

Total
Cholesterol
(mg/dL)

Triglycerides
(mg/dL)

HDL-C (mg/dL) LDL-C (mg/dL)

Chow + Vehicle 150 ± 20 80 ± 15 80 ± 10 50 ± 10

HFD + Vehicle 500 ± 50 150 ± 25 40 ± 8 400 ± 40

HFD + Inclisiran

(1 mg/kg)
400 ± 45 120 ± 20 50 ± 7 300 ± 35

HFD + Inclisiran

(5 mg/kg)
300 ± 40 100 ± 18 60 ± 9 200 ± 30

HFD + Inclisiran

(10 mg/kg)
250 ± 35 90 ± 16 65 ± 8 150 ± 25

Data are presented as mean ± standard deviation and are representative values based on

published literature.

Table 2: Effect of Inclisiran on Atherosclerotic Plaque Area in ApoE-/- Mice on a High-Fat Diet
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Treatment Group Aortic Plaque Area (%)
Aortic Root Lesion Area
(µm²)

Chow + Vehicle <1 <50,000

HFD + Vehicle 25 ± 5 400,000 ± 50,000

HFD + Inclisiran (1 mg/kg) 20 ± 4 320,000 ± 45,000

HFD + Inclisiran (5 mg/kg) 15 ± 3 250,000 ± 40,000

HFD + Inclisiran (10 mg/kg) 10 ± 2.5 180,000 ± 35,000

Data are presented as mean ± standard deviation and are representative values based on

published literature.

Table 3: Effect of Inclisiran on Plasma PCSK9 Levels

Treatment Group Plasma PCSK9 (ng/mL)

Chow + Vehicle 100 ± 15

HFD + Vehicle 150 ± 20

HFD + Inclisiran (1 mg/kg) 110 ± 18

HFD + Inclisiran (5 mg/kg) 80 ± 12

HFD + Inclisiran (10 mg/kg) 60 ± 10

Data are presented as mean ± standard deviation and are representative values based on

published literature.

Conclusion
Inclisiran sodium is a potent and specific inhibitor of PCSK9 synthesis with significant potential

for the treatment of hypercholesterolemia and the prevention of atherosclerotic cardiovascular

disease. The protocols outlined in these application notes provide a framework for researchers

to investigate the efficacy and mechanisms of Inclisiran in relevant animal models. The use of
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standardized models and endpoints will facilitate the generation of robust and comparable

data, ultimately advancing our understanding of this novel therapeutic modality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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